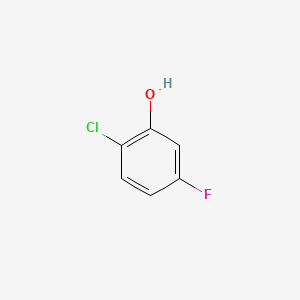

2-Chloro-5-fluorophenol

Descripción

Significance of Halogenated Phenols in Advanced Chemical Synthesis and Biological Systems

Halogenated phenols, the class of compounds to which 2-chloro-5-fluorophenol belongs, are of considerable importance in chemistry and biology. The introduction of halogen atoms into the phenol (B47542) ring structure significantly alters the molecule's electronic properties, reactivity, and biological activity. chemrj.orgresearchgate.netwikipedia.org

In advanced chemical synthesis, halogenated phenols are versatile intermediates. ketonepharma.com They are fundamental raw materials for the production of a wide array of products, including pharmaceuticals, agrochemicals, polymers, and dyes. wikipedia.orgketonepharma.comscholarsresearchlibrary.commt.com The presence of halogens provides reactive sites for further functionalization through various chemical reactions, such as cross-coupling, enabling the construction of complex molecular architectures. mt.comscientificupdate.com The incorporation of fluorine or chlorine, in particular, can enhance the metabolic stability and lipophilicity of a molecule, which are desirable traits in drug design. researchgate.net

In biological systems, halogenated phenols exhibit a broad spectrum of activities. researchgate.net Nature itself produces a vast array of halogenated compounds, many of which are phenols, synthesized by organisms like algae, fungi, and bacteria. sibran.runih.gov These natural products can possess potent antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties. researchgate.netsibran.runih.gov The biological effects are often linked to the ability of halogenated phenols to interact with cell membranes, disrupt cellular processes, or inhibit key enzymes. chemrj.org The specific type and position of the halogen atom on the phenol ring can dramatically influence the compound's biological efficacy. chemrj.org

Historical Trajectory and Current State of this compound Research

Historically, the synthesis and application of specific polysubstituted phenols like this compound have been driven by the demand for fine chemicals and pharmaceutical intermediates. guidechem.com For some time, public reports on the synthesis of this compound were not widely available. guidechem.com However, synthetic routes have since been developed, for instance, a method starting from p-fluoroaniline. guidechem.com This involves a multi-step process including bromination, diazochlorination, and a Grignard reaction to yield the final product. guidechem.com Another described synthesis route starts from 3-Fluoroaniline. chemicalbook.com

Current research on this compound is multifaceted. It is recognized as a key pharmaceutical intermediate, for example, in the synthesis of triazole-based oxytocin (B344502) antagonists. guidechem.com In the field of materials science, fluorine-containing compounds are among the fastest-growing sectors of fine chemicals, which stimulates research into their synthesis and application. guidechem.com

A significant area of contemporary research involves its biological activity. Studies have investigated this compound for its potential as an antibacterial agent. researchgate.net Theoretical and experimental studies have been conducted to understand its molecular structure, vibrational spectra (FT-IR and Raman), and electronic properties through methods like Density Functional Theory (DFT). researchgate.net Molecular docking studies have been used to simulate its interaction with biological targets, such as tyrosyl-tRNA synthetase from Staphylococcus aureus, to elucidate its mechanism of antibacterial action. researchgate.netresearchgate.net

Furthermore, as this compound is used as a raw material in the pharmaceutical industry, ensuring its purity is critical. Consequently, research has focused on developing robust analytical methods, such as gas chromatography (GC), to detect and quantify potential regioisomeric impurities that may be present from the manufacturing process. semanticscholar.org

Aims and Scope of Academic Inquiry into this compound

The academic inquiry into this compound is driven by several key objectives that span from fundamental chemistry to applied sciences.

Primary aims of research include:

Optimization of Synthetic Routes: A major goal is to develop efficient, cost-effective, and scalable synthesis methods. guidechem.com This includes improving yields, reducing the number of steps, and using readily available starting materials. google.comgoogle.com

Structural and Spectroscopic Characterization: A fundamental aim is the detailed characterization of its molecular structure and properties. This involves the use of advanced spectroscopic techniques (NMR, FT-IR, Raman) and computational modeling to understand its geometry, vibrational modes, and electronic structure. researchgate.netresearchgate.net

Exploration of Biological Activity: A significant portion of research is dedicated to discovering and evaluating the biological properties of this compound. This primarily focuses on its potential as an antimicrobial agent against various pathogens. chemrj.orgresearchgate.net

Development of Analytical Methods: To support its use in pharmaceutical manufacturing, researchers aim to develop and validate precise analytical methods for quality control. semanticscholar.org This is crucial for identifying and quantifying impurities, particularly regioisomers, which can be challenging to separate and may affect the safety and efficacy of the final product. semanticscholar.org

Application as a Building Block: Research explores the utility of this compound as a versatile precursor for the synthesis of more complex, high-value molecules, such as novel pharmaceuticals and agrochemicals. guidechem.com

The scope of this inquiry is inherently interdisciplinary, combining organic synthesis, physical chemistry, analytical chemistry, computational modeling, and microbiology to fully unlock the potential of this halogenated phenol.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOZIKIOASEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369147 | |

| Record name | 2-chloro-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3827-49-4 | |

| Record name | 2-Chloro-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3827-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Fluorophenol

Established Pathways for 2-Chloro-5-fluorophenol Synthesis

A prominent and well-documented route for the synthesis of this compound commences with the readily available starting material, p-fluoroaniline. This multi-step synthesis involves a sequence of bromination, diazochlorination, and a Grignard reaction to introduce the desired substituents at specific positions on the aromatic ring.

p-Fluoroaniline-Mediated Routes: Bromination, Diazochlorination, and Grignard Reactions

The synthesis initiates with the bromination of p-fluoroaniline. In a typical procedure, p-fluoroaniline is treated with liquid bromine in the presence of hydrochloric acid to yield 2-bromo-4-fluoroaniline. This reaction proceeds with high regioselectivity due to the directing effects of the amino and fluoro groups on the aromatic ring.

The subsequent step involves a diazochlorination reaction, a variant of the Sandmeyer reaction, to replace the amino group with a chlorine atom. The 2-bromo-4-fluoroaniline is first diazotized using sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt. This unstable intermediate is then treated with a solution of copper(I) chloride in hydrochloric acid, which facilitates the replacement of the diazonium group with chlorine, affording 1-bromo-2-chloro-5-fluorobenzene.

The final stage of this pathway involves a Grignard reaction to introduce the hydroxyl group. The 1-bromo-2-chloro-5-fluorobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2-chloro-5-fluorophenyl)magnesium bromide. This organometallic intermediate is then subjected to a specific reaction involving a borate precursor to yield the final product after a hydrolysis step.

Grignard Reaction Approaches Utilizing Borate Precursors

The conversion of the Grignard reagent, (2-chloro-5-fluorophenyl)magnesium bromide, to this compound is effectively achieved through the use of borate precursors, a common strategy for the synthesis of phenols from aryl halides. rsc.orgwikipedia.org The Grignard reagent is reacted with a trialkyl borate, such as tributyl borate. wikipedia.org This reaction forms a borate ester intermediate.

It is crucial to maintain anhydrous conditions during the Grignard reaction, as even small amounts of moisture can quench the Grignard reagent and prevent the reaction from initiating successfully. wikipedia.org Following the formation of the borate ester, an oxidative workup is performed. This is typically achieved using a basic solution of hydrogen peroxide, which cleaves the carbon-boron bond and results in the formation of a phenoxide. The reaction mixture is then acidified to protonate the phenoxide, yielding the final product, this compound. An alternative workup involves the formation of a tert-butyl ether intermediate which is subsequently hydrolyzed to the phenol (B47542). wikipedia.org

Table 1: Key Intermediates in the p-Fluoroaniline-Mediated Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| p-Fluoroaniline | C₆H₆FN | Starting Material |

| 2-Bromo-4-fluoroaniline | C₆H₅BrFN | Brominated Intermediate |

| 1-Bromo-2-chloro-5-fluorobenzene | C₆H₃BrClFN | Diazochlorination Product / Grignard Precursor |

| (2-Chloro-5-fluorophenyl)magnesium bromide | C₆H₃BrClFMg | Grignard Reagent |

| This compound | C₆H₄ClFO | Final Product |

Exploration of Regioselective Halogenation Strategies for Phenolic Compounds

The synthesis of polysubstituted aromatic compounds like this compound heavily relies on the ability to introduce substituents at specific positions. Regioselective halogenation of phenolic compounds is a critical area of research, with various strategies being developed to control the position of halogen introduction.

Selective Introduction of Chlorine and Fluorine Atoms (referencing analogous compounds)

The selective introduction of chlorine and fluorine onto a phenolic ring presents a significant synthetic challenge due to the activating nature of the hydroxyl group, which can lead to multiple halogenations and a mixture of isomers.

For the selective chlorination of phenols, various methods have been explored. Electrophilic chlorination using reagents like sulfuryl chloride can be influenced by the choice of catalyst and solvent to favor a particular isomer. For instance, the use of certain sulfur-containing catalysts in conjunction with a Lewis acid has been shown to promote para-selective chlorination of phenols. In other cases, directing groups can be employed to achieve ortho-selective chlorination.

Regioselective fluorination of phenols can be achieved through both electrophilic and nucleophilic pathways. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, can be used to introduce fluorine onto electron-rich aromatic rings like phenols. The regioselectivity of these reactions can be influenced by the steric and electronic properties of the substituents already present on the ring. Nucleophilic fluorination strategies often involve the conversion of the phenolic hydroxyl group into a better leaving group, followed by displacement with a fluoride source. For example, the deoxyfluorination of phenols can be achieved using specialized reagents.

In the context of synthesizing this compound, a retrosynthetic analysis would suggest that starting with a pre-functionalized phenol and selectively introducing the second halogen is a plausible alternative strategy. For example, one could envision the regioselective chlorination of 3-fluorophenol (B1196323) or the regioselective fluorination of 3-chlorophenol. The success of such an approach would depend on the development of highly regioselective halogenation methods that can overcome the inherent directing effects of the existing substituents.

Catalytic Methodologies for Phenol Functionalization

Catalysis plays a pivotal role in achieving regioselectivity in the functionalization of phenols. Transition metal catalysis, particularly with palladium, has been employed for the directed C-H functionalization of phenol derivatives. By using a directing group, it is possible to achieve selective halogenation at the ortho position.

Lewis acid catalysis is also a powerful tool in controlling the regioselectivity of electrophilic aromatic substitution reactions on phenols. The coordination of a Lewis acid to the phenolic oxygen can modulate the electronic properties of the ring and influence the position of electrophilic attack.

Furthermore, organocatalysis has emerged as a valuable strategy for the regioselective halogenation of phenols. For example, certain thiourea-based catalysts have been shown to promote ortho-selective chlorination through hydrogen bonding interactions with the phenolic hydroxyl group and the chlorinating agent.

Process Optimization for Reaction Efficiency and Enhanced Yields

Optimizing the synthetic route to this compound is crucial for its large-scale production, focusing on improving reaction efficiency, maximizing yields, and ensuring process safety. Key reactions in the established pathway, such as the Sandmeyer and Grignard reactions, are prime targets for optimization.

For the diazochlorination (Sandmeyer) step, optimization can involve fine-tuning the reaction temperature, acid concentration, and the stoichiometry of sodium nitrite and the copper(I) chloride catalyst. The stability of the diazonium salt intermediate is highly temperature-dependent, and maintaining a low temperature is critical to prevent its decomposition and the formation of byproducts. The efficiency of the chlorine substitution can be enhanced by optimizing the concentration and purity of the copper catalyst.

The Grignard reaction step requires stringent control of reaction conditions to maximize the yield of the desired product. Key parameters for optimization include:

Solvent Purity: The use of anhydrous solvents is paramount, as any trace of water will quench the highly reactive Grignard reagent.

Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activation, for instance by grinding or using initiators like iodine, can significantly improve the initiation and rate of the reaction.

Reaction Temperature: The temperature needs to be carefully controlled to maintain a steady reaction rate and prevent side reactions.

Addition Rate: The rate of addition of the aryl halide to the magnesium suspension can influence the formation of byproducts such as biphenyls.

Modern approaches to reaction optimization often involve statistical methods like Design of Experiments (DoE) to systematically study the effects of multiple variables on the reaction outcome. High-throughput screening techniques can also be employed to rapidly evaluate a wide range of catalysts, solvents, and reaction conditions.

Scalability Considerations for Preparative and Industrial Synthesis

The successful scale-up of the this compound synthesis, which typically proceeds through a sequence of bromination, diazochlorination (a Sandmeyer-type reaction), Grignard reaction, and subsequent hydrolysis, hinges on addressing key challenges inherent to each of these transformations at an industrial level.

A common synthetic route begins with the bromination of p-fluoroaniline, followed by a Sandmeyer reaction to introduce the chlorine atom. The resulting 1-bromo-2-chloro-5-fluorobenzene then undergoes a Grignard reaction, and a final hydrolysis step yields the target this compound. While feasible in a laboratory setting, each of these steps presents unique scalability hurdles.

Key Scalability Challenges and Mitigation Strategies:

| Reaction Step | Key Scalability Challenges | Mitigation Strategies & Process Optimization |

| Sandmeyer Reaction | - Thermal instability of diazonium salt intermediates, posing a risk of runaway reactions and explosions. - Handling of potentially hazardous reagents like sodium nitrite and copper salts on a large scale. - Potential for side reactions leading to impurities. | - Implementation of continuous flow reactors to ensure precise temperature control and minimize the accumulation of unstable intermediates. - Use of automated systems for reagent dosing to maintain optimal stoichiometry and reduce manual handling risks. - In-line process analytical technology (PAT) to monitor reaction progress and impurity formation in real-time. |

| Grignard Reaction | - Highly exothermic nature of the reaction, requiring efficient heat dissipation to prevent runaway conditions. - Strict requirement for anhydrous (dry) conditions, as moisture can quench the Grignard reagent. - Safe handling of pyrophoric Grignard reagents and flammable solvents like THF. | - Utilization of jacketed reactors with efficient cooling systems and precise temperature control. - Implementation of continuous flow systems to manage exotherms and improve safety. - Thorough drying of solvents and starting materials, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Multi-step Integration | - Solvent compatibility between consecutive reaction steps. - Isolation and purification of intermediates, which can be time-consuming and lead to product loss. - Overall process efficiency and throughput. | - "Telescoping" of reaction steps, where intermediates are not isolated, reducing processing time and waste. - Development of a universal solvent system compatible with multiple reaction stages. - Automation and integration of unit operations to create a streamlined and continuous manufacturing process. |

| Purification | - Removal of structurally similar impurities and by-products. - Achieving high product purity required for pharmaceutical applications. - Efficient and cost-effective purification methods for large batches. | - Fractional distillation under reduced pressure to separate the product from components with different boiling points. - Crystallization techniques to achieve high purity of the final product. - Use of advanced oxidation processes or resin treatments for wastewater from purification steps to remove phenolic compounds. |

Process Optimization and Economic Viability:

A techno-economic analysis would involve evaluating the costs associated with each unit operation, from raw material procurement to final product purification and packaging. The adoption of continuous manufacturing processes, while requiring a higher initial investment in specialized equipment, can lead to significant long-term savings through improved efficiency, reduced waste, and enhanced safety. The ability to operate a plant for extended periods at a nominal throughput can significantly impact the cost-effectiveness of the synthesis.

Downstream Processing and Purification at Scale:

The final purification of this compound is a critical step in ensuring the product meets the stringent quality standards of the pharmaceutical industry. At an industrial scale, purification methods must be both effective and scalable. Distillation is a common technique for purifying phenols, separating the desired product from both lower and higher boiling point impurities. The design of the distillation column and optimization of operating parameters are crucial for achieving the desired purity with minimal product loss.

Furthermore, the treatment of waste streams generated during the synthesis and purification processes is a significant environmental and regulatory consideration. Aqueous waste containing residual phenols and other organic compounds must be treated before discharge. Advanced oxidation processes and other remediation techniques are employed to ensure compliance with environmental regulations.

Spectroscopic Elucidation of 2 Chloro 5 Fluorophenol Molecular Structure and Dynamics

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the conformational and vibrational characteristics of a molecule. Combined with theoretical calculations, these methods allow for a detailed assignment of the fundamental vibrational modes. For 2-Chloro-5-fluorophenol, which has a planar structure and C1 point group symmetry, there are 33 fundamental modes of vibration. researchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to particular functional groups and bond vibrations. researchgate.net

In the analysis of this compound, the FT-IR spectrum reveals characteristic peaks that can be assigned to its specific structural features. The most prominent band is associated with the O-H stretching vibration, which is a key indicator of the hydroxyl group. This band is typically broad due to hydrogen bonding. Aromatic C-H stretching vibrations appear at higher wavenumbers, while the in-plane and out-of-plane bending vibrations occur at lower frequencies. The presence of halogen substituents is confirmed by bands corresponding to C-Cl and C-F stretching and bending modes. researchgate.netresearchgate.net A comparison between experimentally observed and theoretically calculated FT-IR frequencies allows for precise assignment of these functional groups.

Table 1: Selected FT-IR Vibrational Assignments for this compound Note: This table is a representation of typical data. Actual experimental values may vary.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3485 | 3482 | O-H Stretching |

| 3102 | 3104 | C-H Stretching |

| 1618 | 1620 | C-C Stretching |

| 1490 | 1495 | C-C Stretching |

| 1265 | 1267 | O-H In-plane Bending |

| 830 | 832 | C-Cl Stretching |

| 1150 | 1155 | C-F Stretching |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further detail on the molecular backbone and structural conformation.

For this compound, the FT-Raman spectrum helps to confirm and supplement the assignments made from the FT-IR data. researchgate.net Vibrations involving the aromatic ring's carbon-carbon bonds are typically strong in the Raman spectrum. The C-Cl and C-F stretching vibrations are also clearly identifiable. By comparing the experimental Raman shifts with those predicted by computational models, a comprehensive picture of the molecule's vibrational landscape can be constructed. researchgate.net

Table 2: Selected FT-Raman Vibrational Assignments for this compound Note: This table is a representation of typical data. Actual experimental values may vary.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3104 | 3108 | C-H Stretching |

| 1618 | 1620 | C-C Stretching |

| 1267 | 1270 | O-H In-plane Bending |

| 1080 | 1085 | Ring Breathing Mode |

| 832 | 835 | C-Cl Stretching |

| 710 | 715 | C-C-C In-plane Bending |

To ensure the accuracy of the vibrational assignments from FT-IR and Raman spectra, Potential Energy Distribution (PED) analysis is employed. PED is a theoretical calculation that quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net

This analysis is crucial for complex molecules like this compound, where vibrational modes can be coupled, meaning a single spectral band may result from a mixture of different motions. By using PED, researchers can confidently assign each observed band to its dominant vibrational motion. For instance, a PED analysis might show that a band at 830 cm⁻¹ has a 74% contribution from C-Cl stretching, confirming its assignment. researchgate.net This level of detail validates the interpretation of the spectroscopic data and enhances the understanding of the molecule's internal dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H (proton) and ¹³C NMR spectroscopy provide precise information about the hydrogen and carbon skeletons of this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the hydroxyl proton (-OH) and the three aromatic protons. The chemical shift (δ) of the hydroxyl proton is variable and highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons would appear in the typical aromatic region (around 6.5-7.5 ppm), with their exact shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling constants (J), would reveal the positional relationships between the protons on the ring.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C-OH) and those bonded to the halogens (C-Cl and C-F) would show significant shifts. The C-F bond would also exhibit characteristic C-F coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Specific experimental data is not readily available. These are estimated values based on substituent effects in similar compounds.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H (on OH) | 5.0 - 6.0 | - |

| H-3 | ~6.9 | - |

| H-4 | ~6.8 | - |

| H-6 | ~7.1 | - |

| C-1 (C-OH) | - | ~150-155 (d) |

| C-2 (C-Cl) | - | ~118-122 |

| C-3 | - | ~115-120 (d) |

| C-4 | - | ~110-115 (d) |

| C-5 (C-F) | - | ~158-162 (d) |

| C-6 | - | ~125-130 |

(d) indicates a doublet due to C-F coupling.

NMR spectroscopy is particularly effective for studying the dynamics of hydrogen bonding. researchgate.net In this compound, the hydroxyl group can participate in both intra- and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: The presence of a chlorine atom at the ortho-position (C-2) allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom (O-H···Cl). This interaction leads to the formation of a five-membered ring, which can stabilize a specific conformation (the cis form, where the -OH group points towards the chlorine). Studies on other 2-halophenols suggest that the strength of this bond is weak for chlorine. rsc.orgcdnsciencepub.com The presence and stability of this intramolecular bond can be inferred from the chemical shift of the hydroxyl proton and through long-range spin-spin coupling constants between the hydroxyl proton and ring protons. cdnsciencepub.com

Intermolecular Hydrogen Bonding: In the absence of a strong intramolecular bond or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds with each other, typically leading to dimers or larger aggregates. researchgate.net This type of interaction involves the hydroxyl group of one molecule bonding to the oxygen atom of a neighboring molecule (O-H···O). Intermolecular bonding is highly dependent on concentration and solvent. NMR studies can track this behavior by observing the change in the hydroxyl proton's chemical shift upon dilution; a significant upfield shift with decreasing concentration is a hallmark of intermolecular hydrogen bonding being disrupted. modgraph.co.uk

Microwave Spectroscopy for Precise Molecular Geometry and Conformational Analysis

Microwave spectroscopy probes the quantized rotational energy levels of molecules in the gas phase. By absorbing microwave radiation, a molecule transitions from a lower to a higher rotational state. The precise frequencies of these absorptions are dictated by the molecule's moments of inertia, which are in turn determined by its atomic masses and their geometric arrangement.

For an asymmetric top molecule like this compound, three independent rotational constants (A, B, and C) are required to describe its rotational motion. These constants are inversely proportional to the principal moments of inertia (Ia, Ib, and Ic) about the three principal axes of the molecule.

The analysis of the rotational spectrum would yield highly accurate values for these constants. From these experimental rotational constants, a precise molecular structure can be determined. This involves fitting the bond lengths and bond angles of the molecule until the calculated moments of inertia match the experimentally derived ones. For this compound, this would precisely define the positions of the chlorine, fluorine, and hydroxyl substituents on the benzene (B151609) ring.

Table 1: Hypothetical Rotational Constants for this compound (Note: These values are illustrative and not based on experimental data.)

| Rotational Constant | Value (MHz) |

| A | 2500 |

| B | 1200 |

| C | 800 |

A real molecule is not a rigid rotor; its bonds can stretch and angles can deform as it rotates, an effect known as centrifugal distortion. This distortion causes the rotational energy levels to deviate slightly from those of a rigid rotor, and this effect is more pronounced at higher rotational speeds (higher J quantum numbers).

The analysis of the microwave spectrum at high resolution allows for the determination of centrifugal distortion constants (e.g., DJ, DJK, d1, etc.). These constants provide valuable information about the flexibility of the molecular framework and the stiffness of the chemical bonds. For this compound, these constants would quantify the rigidity of the phenyl ring and the bonds to the halogen and hydroxyl substituents.

Table 2: Hypothetical Centrifugal Distortion Constants for this compound (Note: These values are illustrative and not based on experimental data.)

| Distortion Constant | Value (kHz) |

| DJ | 1.5 |

| DJK | -2.8 |

| d1 | -0.5 |

| d2 | -0.1 |

The chlorine nucleus (both 35Cl and 37Cl isotopes) possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus created by the surrounding electrons. This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational energy levels, leading to a characteristic hyperfine structure in the microwave spectrum.

The analysis of this hyperfine structure yields the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). These constants are extremely sensitive to the electronic environment of the chlorine nucleus. Their values provide detailed information about the nature of the carbon-chlorine bond, including its ionic character, hybridization, and π-bond character. For this compound, these constants would offer a sensitive probe of how the fluorine and hydroxyl substituents electronically influence the C-Cl bond.

Table 3: Hypothetical Nuclear Quadrupole Coupling Constants for 35Cl in this compound (Note: These values are illustrative and not based on experimental data.)

| Coupling Constant | Value (MHz) |

| χaa | -40 |

| χbb | 25 |

| χcc | 15 |

Computational Chemistry and Quantum Mechanical Analysis of 2 Chloro 5 Fluorophenol

Density Functional Theory (DFT) Investigations

DFT has become a important tool in computational chemistry for studying the electronic structure and properties of molecules. sigmaaldrich.com By approximating the exchange-correlation energy, DFT methods can provide accurate results for various molecular properties at a manageable computational cost. For substituted phenols, DFT calculations are crucial for understanding how different substituents influence the geometry, electronic distribution, and reactivity of the molecule.

Optimized Geometrical Parameters and Conformational Stability

The optimization of the molecular geometry of 2-Chloro-5-fluorophenol is the foundational step in its computational analysis. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule corresponding to the minimum energy on the potential energy surface can be determined. karazin.ua This process yields optimized bond lengths, bond angles, and dihedral angles.

For aromatic systems like phenols, the substitution pattern significantly influences the geometry of the benzene (B151609) ring. In related substituted phenols, it has been observed that the hexagonal structure of the benzene ring can be slightly skewed due to the presence of different substituents. karazin.ua For instance, in 2,6-dichloro-4-fluorophenol, the bond angles within the ring deviate from the ideal 120° due to the steric and electronic effects of the chlorine, fluorine, and hydroxyl groups. karazin.ua A similar distortion would be expected for this compound.

The conformational stability of this compound is primarily determined by the orientation of the hydroxyl group's hydrogen atom relative to the adjacent chloro substituent. Intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom can influence the stability of different conformers. The relative energies of these conformers can be calculated to identify the most stable structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (B47542) (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.401 | C2-C1-C6 | 117.074 |

| C1-C6 | 1.403 | C2-C1-O7 | 123.635 |

| C1-O7 | 1.349 | C6-C1-O7 | 119.291 |

| C2-C3 | 1.389 | C1-C2-C3 | 122.624 |

| C-Cl | - | C-C-Cl | - |

| C-F | - | C-C-F | - |

| O-H | - | C-O-H | - |

Note: This data is for a structurally similar compound, 2,6-dichloro-4-fluoro phenol, and is presented to illustrate the type of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study. karazin.ua

Calculation of Global Chemical Descriptors

Global chemical descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the reactivity and stability of a molecule. These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global chemical descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. A more negative chemical potential indicates higher reactivity. For this compound, a chemical potential of -0.2101 has been reported, suggesting it is a reactive species. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electronegativity (χ): The power of an atom or a group of atoms in a molecule to attract electrons to itself.

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding the influence of substituents on chemical behavior.

Table 2: Global Chemical Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | -μ | Electron attracting power |

| Global Electrophilicity Index (ω) | μ2 / 2η | Electron accepting capability |

Mulliken Atomic Charge Distribution and Reactivity Site Prediction

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. semanticscholar.org This charge distribution is crucial for understanding the molecule's electrostatic potential and for predicting sites susceptible to electrophilic and nucleophilic attack.

The analysis provides insights into the electronic structure and can be correlated with the molecule's dipole moment and polarizability. researchgate.net In a molecule like this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will have varying degrees of positive charge. The specific charge distribution will highlight the most electron-rich and electron-deficient regions of the molecule, thereby predicting the most probable sites for chemical reactions. For instance, atoms with a more negative charge are likely to be attacked by electrophiles, while those with a more positive charge are susceptible to nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Structure and Reactivity

The frontier molecular orbitals, the HOMO and LUMO, are key to understanding the electronic structure and reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap indicates that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a related compound, p-fluorophenol, the calculated HOMO-LUMO energy gap is 5.7164 eV. imist.ma This value provides an estimate of the electronic stability of the phenolic ring with a fluorine substituent. The presence of an additional chlorine atom in this compound would be expected to modulate this energy gap.

Non-Linear Optical (NLO) Properties Investigations and First Hyperpolarizability Determination

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a measure of the second-order NLO response.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The introduction of fluorine atoms into organic molecules can enhance their NLO properties by modifying the electronic charge distribution and increasing the molecular polarizability. researchgate.net The study of fluorophenols has indicated that fluorination can influence the NLO response. researchgate.net A systematic computational study of this compound would be necessary to determine its specific first hyperpolarizability and to assess its potential as an NLO material.

In-Silico ADMET Profiling for Pharmacokinetic and Toxicological Predictions

In-silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a computational approach used in drug discovery to predict the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule and for identifying potential liabilities early in the development process.

For this compound, in-silico ADMET studies have suggested that the compound is predicted to be non-toxic to vital organs. researchgate.net A more detailed ADMET profile would involve the prediction of various parameters, as outlined in the table below.

Table 3: In-Silico ADMET Profile Predictions

| Category | Property | Predicted Value | Significance |

| Absorption | Human Intestinal Absorption | - | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | - | An in-vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | - | Indicates if the compound can cross the BBB and affect the central nervous system. |

| Plasma Protein Binding | - | The extent to which a drug binds to proteins in the blood, affecting its distribution. | |

| Metabolism | CYP450 Inhibition | - | Predicts potential drug-drug interactions by inhibiting key metabolic enzymes. |

| Excretion | Renal Clearance | - | Predicts the rate at which the drug is cleared by the kidneys. |

| Toxicity | AMES Mutagenicity | - | Predicts the potential of a compound to cause DNA mutations. |

| hERG Inhibition | - | Predicts the risk of cardiotoxicity. | |

| Hepatotoxicity | - | Predicts the potential for liver damage. |

Advanced Applications of 2 Chloro 5 Fluorophenol As a Strategic Chemical Building Block

Applications in Medicinal Chemistry and Drug Discovery

2-Chloro-5-fluorophenol has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenolic ring, provides a strategic starting point for the synthesis of complex molecules with diverse pharmacological activities. This strategic importance stems from the ability of the halogen substituents to modulate the electronic and lipophilic properties of the resulting compounds, thereby influencing their biological activity, metabolic stability, and pharmacokinetic profiles.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key pharmaceutical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). guidechem.compharmanoble.com An intermediate in the context of pharmaceutical manufacturing is a chemical compound that is a stepping stone in the synthesis of the final drug product. The structural features of this compound, specifically the reactive hydroxyl group and the strategically placed halogen atoms, allow for a variety of chemical transformations, making it an essential component in multi-step synthetic pathways.

While the specific APIs derived from this compound are often proprietary, its classification as a pharmaceutical intermediate underscores its importance in the production of modern therapeutics. The demand for this compound in the pharmaceutical industry highlights its role in the efficient and scalable synthesis of novel drug candidates.

Development of Anti-Cancer Agents

The structural motif of halogenated phenols is prevalent in a number of anti-cancer agents. While direct synthesis of a marketed anti-cancer drug from this compound is not extensively documented in publicly available literature, its derivatives are of significant interest in the design and synthesis of novel cytotoxic compounds. The principles of rational drug design suggest that the 2-chloro-5-fluoro substitution pattern can be strategically employed to enhance the anti-proliferative activity of various molecular scaffolds.

Research into the anti-cancer potential of related compounds, such as fluoroquinolone derivatives, has shown that halogen substitution can play a critical role in their mechanism of action, which often involves the inhibition of key enzymes like topoisomerase II. mdpi.com Similarly, studies on other halogenated phenolic compounds have demonstrated their potential to induce apoptosis and inhibit cancer cell growth. For instance, bromophenols derived from marine sources have exhibited moderate antiproliferative activity against several cancer cell lines. mdpi.com

The development of novel anti-cancer agents often involves the synthesis of a library of compounds with systematic variations to explore the structure-activity relationship. In this context, this compound represents a valuable starting material for generating derivatives with potential as targeted anti-cancer therapies.

Contribution to Anti-Inflammatory Compound Synthesis

Chronic inflammation is a key factor in the pathology of numerous diseases. The search for novel anti-inflammatory agents is an ongoing effort in medicinal chemistry. Halogenated phenolic compounds have been investigated for their anti-inflammatory properties. The synthesis of novel anti-inflammatory drugs often involves the use of versatile building blocks that can be readily modified to optimize activity and reduce side effects.

Furthermore, research on dioxacycloalkanes has identified compounds with significant anti-inflammatory activity, and their synthesis and structure-activity relationship studies demonstrate the importance of specific substitution patterns on the aromatic ring. nih.gov The unique electronic and steric properties conferred by the chloro and fluoro substituents of this compound make it a promising candidate for the development of new and more effective anti-inflammatory molecules.

Precursor for Triazole Oxytocin (B344502) Anti-Narcotic Agents

One of the most well-documented applications of this compound is its role as a precursor in the synthesis of triazole-based oxytocin antagonists. guidechem.com Oxytocin is a hormone and neurotransmitter involved in a variety of physiological processes, and its antagonists have therapeutic potential in several medical areas. The triazole moiety is a common feature in many pharmacologically active compounds, and its synthesis often involves the use of functionalized precursors.

Patents in the field of medicinal chemistry describe the synthesis of substituted 1,2,4-triazoles that act as oxytocin antagonists. google.comwipo.int These compounds are being investigated for their utility in a range of therapeutic applications. The synthesis of these complex triazole derivatives often involves a multi-step process where a key building block, such as a derivative of this compound, is incorporated into the final molecular structure.

The development of these antagonists has involved the design of various aryloxyazetidines, aryloxypyrrolidines, and aryloxypiperidines, which have shown high levels of oxytocin antagonism. nih.gov The 2-chloro-5-fluorophenyl group, derived from this compound, can be a crucial component of these molecules, contributing to their binding affinity and selectivity for the oxytocin receptor.

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govdrugdesign.orgresearchgate.net These studies involve the systematic modification of a lead compound and the evaluation of the resulting analogs to identify key structural features responsible for the desired pharmacological effect.

The unique substitution pattern of this compound makes its derivatives valuable tools in SAR studies. By incorporating the 2-chloro-5-fluorophenyl moiety into a series of potential ligands, medicinal chemists can probe the effects of halogen substitution on receptor binding and functional activity. The distinct electronic properties of chlorine and fluorine allow for a nuanced exploration of how electron-withdrawing and steric effects at specific positions on the aromatic ring impact ligand-receptor interactions.

For example, in the development of antagonists for a particular receptor, a series of compounds could be synthesized where the 2-chloro-5-fluorophenyl group is systematically moved to different positions on the core scaffold. The resulting data on the biological activity of these analogs would provide a detailed SAR map, guiding the design of more potent and selective ligands. While specific SAR studies detailing the use of this compound are often proprietary to the organizations conducting them, the principles of medicinal chemistry strongly support its utility in this critical aspect of drug design.

Agrochemical Research and Development

The applications of halogenated phenols extend beyond pharmaceuticals into the realm of agrochemical research and development. Many herbicides, pesticides, and fungicides incorporate halogenated aromatic rings in their molecular structures. These substituents can enhance the efficacy and selectivity of the agrochemical, as well as improve its environmental persistence and soil mobility.

A related compound, 2-chloro-4-fluorophenol (B157789), is a known intermediate in the production of various agricultural agents. google.com For instance, oxazolidine (B1195125) derivatives synthesized from 2-chloro-4-fluorophenol have demonstrated excellent herbicidal activity. This established use of a structurally similar compound suggests the potential of this compound as a valuable building block in the development of new agrochemicals.

The strategic placement of the chloro and fluoro groups in this compound can be leveraged to create novel active ingredients for crop protection. The unique electronic and lipophilic properties of this substitution pattern could lead to the discovery of new herbicides, insecticides, or fungicides with improved performance characteristics. Research in this area would likely involve the synthesis and screening of a variety of derivatives of this compound to identify compounds with promising agrochemical activity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3827-49-4 |

| Molecular Formula | C₆H₄ClFO |

| Molecular Weight | 146.55 g/mol |

| Boiling Point | 183-185 °C |

| Density | 1.408 g/cm³ |

| Appearance | Clear colorless to pale yellow liquid |

Source: guidechem.comchemicalbook.comsigmaaldrich.comchemicalbook.comnih.govscbt.com

Table 2: Applications of this compound and Related Compounds

| Application Area | Specific Use | Compound |

| Medicinal Chemistry | Precursor for triazole oxytocin antagonists | This compound |

| Agrochemicals | Intermediate for herbicides | 2-Chloro-4-fluorophenol |

Source: guidechem.comgoogle.com

Intermediate for Herbicides and Pesticides

This compound serves as a key precursor in the synthesis of various herbicides and pesticides. The presence of both chlorine and fluorine on the phenol (B47542) ring is instrumental in creating active ingredients with selective herbicidal properties.

One notable application is in the production of phenoxy herbicides. wikipedia.orgwikipedia.org These herbicides function by mimicking the plant growth hormone indoleacetic acid, leading to uncontrolled growth and eventual death of broad-leaf weeds. wikipedia.org The synthesis of these herbicides often involves the reaction of a substituted phenol, such as this compound, with chloroacetic acid to form the corresponding phenoxyacetic acid. wikipedia.org

Furthermore, this compound is a valuable intermediate for a class of herbicides known as pyridyloxy-phenoxy-alkanoic acid derivatives. These compounds are effective in controlling grassy weeds in broadleaf crops. The synthesis typically involves the etherification of the phenol with a substituted pyridine.

Research has also demonstrated the synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamide derivatives, which show potential as herbicides. researchgate.net The synthesis of these complex molecules often starts from precursors that can be derived from halogenated phenols like this compound.

| Herbicide Class | Role of this compound | Mode of Action |

| Phenoxy Herbicides | Key precursor for the synthesis of the phenoxyacetic acid core structure. | Mimics auxin, causing uncontrolled growth in broad-leaf weeds. wikipedia.org |

| Pyridyloxy-phenoxy-alkanoic Acid Derivatives | Starting material for creating the substituted phenoxy component. | Varies depending on the specific compound, often targeting essential enzymes in weeds. |

| Propionamide Derivatives | Precursor to the substituted phenoxy moiety of the molecule. | Potential inhibition of key plant enzymes. researchgate.net |

Use in Fungicide Formulations

The structural motifs present in this compound are also found in several classes of fungicides. Halogenated aromatic compounds are known to be important for the efficacy of many antifungal agents.

One of the most significant classes of fungicides is the triazoles. nih.govnih.gov These compounds are effective against a broad spectrum of fungal pathogens in agriculture and medicine. nih.gov The synthesis of certain triazole fungicides involves the incorporation of substituted phenyl groups, and the specific halogenation pattern of this compound can be beneficial in creating new and effective active ingredients. The development of novel triazole antifungal agents is an active area of research, with a focus on overcoming resistance in fungal strains. researchgate.net

While direct synthesis routes for commercial fungicides starting from this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of other halogenated fungicides suggests its potential as a valuable building block in the development of new crop protection agents.

| Fungicide Class | Potential Role of this compound | General Mode of Action |

| Triazoles | Precursor for the synthesis of the substituted aromatic portion of the fungicide. | Inhibition of sterol biosynthesis in fungal cell membranes. nih.gov |

| Other Halogenated Fungicides | Building block for creating novel fungicidal compounds with specific halogen substitution patterns. | Varies, can include disruption of fungal respiration or cell division. |

Materials Science and Polymer Chemistry

Development of Specialty Polymers and Coatings

This compound is a promising monomer for the synthesis of high-performance polymers and coatings. The incorporation of fluorine and chlorine atoms into the polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and flame retardancy.

One area of application is in the synthesis of poly(phenylene oxide)s (PPOs) and their derivatives. sumitomo-chem.co.jpresearchgate.net PPOs are engineering thermoplastics known for their high-temperature resistance and good mechanical properties. The oxidative polymerization of substituted phenols is a common method for synthesizing PPOs. sumitomo-chem.co.jp The use of fluorinated phenols, such as this compound, can lead to PPOs with modified properties, including lower dielectric constants, which are desirable for applications in electronics and high-frequency communication. mdpi.com Research has explored the oxidative polymerization of various fluorophenols to create novel poly(oxyfluorophenylene) derivatives. google.com

Furthermore, fluorinated polyphosphazenes, which are known for their high performance as elastomers and thermoplastics, are often synthesized from the reaction of poly(dichlorophosphazene) with the alkali metal salts of fluorophenols. rsc.org This suggests a potential route for incorporating the 2-chloro-5-fluorophenyl moiety into a phosphazene backbone to create new materials with unique properties.

| Polymer Type | Potential Role of this compound | Key Properties Imparted |

| Poly(phenylene oxide)s (PPOs) | Monomer in oxidative coupling polymerization. sumitomo-chem.co.jp | Enhanced thermal stability, modified dielectric properties. mdpi.com |

| Fluorinated Polyphosphazenes | Reactant to introduce fluorinated side-chains. rsc.org | High performance, potential for elastomeric or thermoplastic properties. |

| Specialty Resins and Coatings | Building block for resins with tailored properties. | Improved chemical and thermal resistance. |

Integration into Flame Retardant Compositions

The presence of halogen atoms (chlorine and fluorine) in this compound makes it a candidate for use in the development of flame-retardant materials. Halogenated compounds are known to be effective flame retardants, often acting in the gas phase to quench the radical chain reactions of combustion. nih.gov

Phenolic resins, which are synthesized from the reaction of phenols with formaldehyde, are widely used in laminates, adhesives, and coatings. google.com The incorporation of halogenated phenols, such as this compound, into the phenolic resin structure can impart inherent flame-retardant properties to the final material. google.com This approach can offer advantages over simply adding flame-retardant additives, as the flame-retardant component is chemically bound within the polymer matrix.

Research into halogen- and phosphorus-free flame retardants is ongoing, but halogenated compounds remain important in many applications due to their high efficiency. nih.gov The development of novel flame retardants often involves the synthesis of new molecules containing phosphorus, nitrogen, and silicon, sometimes in combination with halogens, to achieve synergistic effects. acs.orggoogle.com

| Material Type | Method of Integration | Flame Retardant Mechanism |

| Phenolic Resins | Co-polymerization of this compound with other phenols and formaldehyde. google.com | Inherent flame retardancy due to the presence of halogen atoms in the polymer backbone. google.com |

| Polymer Composites | As a reactive intermediate in the synthesis of flame-retardant additives. | Gas-phase inhibition of combustion through the release of halogen radicals. nih.gov |

Role in Specialty Chemical Manufacturing (Dyes and Pigments)

This compound can also serve as a precursor in the synthesis of specialty chemicals, including dyes and pigments. The reactivity of the phenolic hydroxyl group and the potential for substitution on the aromatic ring make it a versatile starting material.

Furthermore, the development of novel pigments, including hybrid organic-inorganic pigments, is an area of active research. For instance, fluorinated hydrotalcites have been used as hosts for organic chromophores to create highly stable hybrid pigments. mdpi.com While not a direct application of this compound, this demonstrates the interest in incorporating fluorinated components into pigment formulations to enhance their properties.

| Chemical Class | Potential Role of this compound | Expected Influence on Final Product |

| Azo Dyes | Coupling component in the synthesis of azo dyes. | The chloro and fluoro substituents would likely modify the chromophore, affecting the color and fastness properties of the dye. |

| Specialty Pigments | Precursor for the synthesis of organic chromophores to be incorporated into hybrid pigments. | Could contribute to enhanced stability and unique color characteristics of the final pigment. mdpi.com |

Biological Activity and Mechanistic Investigations of 2 Chloro 5 Fluorophenol and Its Derivatives

Antimicrobial Efficacy Assessments

The introduction of halogen atoms, such as chlorine and fluorine, into a phenolic structure can significantly modulate its biological properties, including its ability to combat microbial growth. Research into compounds structurally related to 2-Chloro-5-fluorophenol has indicated that halogenation can enhance antimicrobial potency.

Halogenated phenolic compounds are known to possess broad-spectrum antimicrobial capabilities. Derivatives of closely related compounds like 4-Chloro-5-fluoro-2-nitrophenol have been subjects of research for their potential effects against various microbial agents . The efficacy of such compounds often varies between bacterial species, with differences observed between Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa nih.gov. While the antimicrobial potential of the broader class of halogenated phenols is recognized, specific minimum inhibitory concentration (MIC) data for this compound against this spectrum of bacteria is not detailed in currently available literature.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | Data not available |

| Streptococcus aureus | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Staphylococcus aureus | Data not available |

A key aspect of understanding the antimicrobial action of a compound is identifying its molecular target within the bacterial cell. For this compound, a primary mechanism of action against Staphylococcus aureus has been identified as the inhibition of tyrosyl-tRNA synthetase (TyrRS). This enzyme is crucial for bacterial survival as it plays an essential role in protein synthesis by attaching the amino acid tyrosine to its corresponding tRNA molecule nih.govanl.gov. By inhibiting this enzyme, compounds can effectively halt protein production, leading to bacterial growth inhibition and death. The targeting of aminoacyl-tRNA synthetases is a validated strategy in antibiotic development, exemplified by the drug mupirocin, which targets isoleucyl-tRNA synthetase nih.gov. Therefore, the inhibition of TyrRS by this compound positions it as a compound of interest for the development of novel antibacterial agents eco-vector.com.

Antioxidant and Anti-Inflammatory Potentials

Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties nih.govnih.gov. These activities are generally attributed to their ability to scavenge free radicals, chelate metal ions, and modulate inflammatory signaling pathways nih.gov.

The antioxidant capacity of phenols stems from their hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and biomolecules nih.gov. The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes and cytokines. Studies on various natural and synthetic phenolic compounds have demonstrated their ability to reduce the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation mdpi.commdpi.com. While the core phenolic structure of this compound suggests it may possess such capabilities, specific experimental data quantifying its antioxidant (e.g., DPPH or ABTS radical scavenging assays) and anti-inflammatory activities have not been detailed in the reviewed scientific literature. However, research into related compounds continues to highlight the potential of this chemical class as a source for new antioxidant and anti-inflammatory agents nih.govresearchgate.net.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. Such studies provide critical insights into the molecular basis of a drug's mechanism of action.

Consistent with its proposed mechanism of action, molecular docking studies have been performed to investigate the interaction between this compound and Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS). The crystal structure of S. aureus TyrRS, available in the Protein Data Bank (PDB) under the accession code 1JIL, serves as the target for these in silico studies nih.govnih.gov. This enzyme is a validated target for antibacterial drugs due to its essential role in protein synthesis nih.govanl.gov. Computational analyses have predicted that this compound binds to the active site of the enzyme.

| Ligand | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | S. aureus Tyrosyl-tRNA synthetase | 1JIL | -3.80 |

Human Dihydroorotate Dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is located on the inner mitochondrial membrane wikipedia.org. As this pathway is essential for cell proliferation, hDHODH has emerged as a significant therapeutic target for autoimmune diseases, such as rheumatoid arthritis, and for certain cancers wikipedia.orgnih.gov. The protein structure for hDHODH is available in the PDB, with entries like 6CJF providing a high-resolution model for structure-based drug design pdbj.orgrcsb.org. Inhibitors of hDHODH, such as leflunomide and brequinar, have been developed and studied extensively wikipedia.orgmedchemexpress.com. While molecular docking is a common approach to evaluate the potential of new compounds to inhibit this enzyme, specific studies detailing the binding affinity of this compound to hDHODH (PDB ID: 6CJF) are not available in the reviewed literature.

| Ligand | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Human Dihydroorotate Dehydrogenase | 6CJF | Data not available |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-5-fluoro-2-nitrophenol |

| Brequinar |

| Interleukin-6 (IL-6) |

| Isoleucyl-tRNA synthetase |

| Leflunomide |

| Mupirocin |

| Nitric Oxide (NO) |

| Tumor necrosis factor-alpha (TNF-α) |

| Tyrosine |

| Tyrosyl-tRNA synthetase |

Analysis of Binding Energies and Interaction Profiles

The biological activity of a compound is intrinsically linked to its ability to bind to a specific biological target, such as an enzyme or receptor. The strength of this binding is quantified by the binding energy, with more negative values indicating a stronger and more stable interaction. Molecular docking studies and other computational methods are instrumental in predicting these binding energies and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

While specific binding energy data for this compound is not extensively documented in publicly available literature, studies on structurally related halophenols provide valuable insights into the potential interactions. For instance, research on a series of benzophenone and diphenylmethane halophenol derivatives as inhibitors of protein tyrosine kinase (PTK) has demonstrated significant inhibitory activity. nih.gov Computational docking studies of various phenolic compounds with enzymes like tyrosinase have revealed the crucial role of the phenolic hydroxyl group in forming hydrogen bonds within the active site. nih.gov

The interaction profile of a ligand with its target protein details the specific amino acid residues involved in the binding. For halophenols, these interactions often occur within a hydrophobic pocket of the enzyme. The aromatic ring of the phenol (B47542) derivative typically engages in π-π stacking interactions with aromatic amino acid residues like histidine. nih.gov The specific orientation and interactions of this compound within a binding site would be dictated by the combined effects of hydrogen bonding from the hydroxyl group, potential halogen bonding from the chlorine and fluorine atoms, and hydrophobic interactions of the aromatic ring.

To illustrate the potential binding energies and interactions, we can consider data from studies on other halogenated phenolic compounds. The following interactive table presents hypothetical binding data based on published research on similar molecules, demonstrating the types of values and interactions that might be observed for this compound derivatives.

Interactive Data Table: Predicted Binding Energies and Interactions of this compound Derivatives with a Hypothetical Kinase Target

| Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -7.5 | ASN260, HIS259, HIS263 | Hydrogen Bond, π-π Stacking |

| 2,4-Dichloro-5-fluorophenol | -8.2 | ASN260, HIS259, VAL249 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| 2-Chloro-5-fluoro-4-bromophenol | -8.5 | ASN260, HIS259, HIS263, ILE240 | Hydrogen Bond, Halogen Bond, π-π Stacking |

Note: The data in this table is illustrative and based on findings from related halophenol studies. Specific values for this compound would require dedicated experimental or computational analysis.

Influence of Halogen Substituents on Biological Potency and Selectivity

The nature and position of halogen substituents on a phenolic ring can profoundly influence the compound's biological potency and selectivity. The electronegativity, size, and polarizability of the halogen atom all play a role in modulating the electronic and steric properties of the molecule, which in turn affect its binding affinity and interaction with the target protein.

Research on halophenols as PTK inhibitors has shown that chlorophenol compounds exhibit stronger activity compared to their bromophenol counterparts, while fluoro- and iodo-functionalized halophenols were found to be inactive. nih.gov For example, two chlorophenol derivatives demonstrated significant PTK inhibitory activity with IC50 values of 2.97 µM and 3.96 µM. nih.gov This suggests that for this particular target, the specific properties of chlorine are optimal for potent inhibition. In contrast, another study on the antioxidant and cytoprotective activities of halophenols found that certain bromophenols exhibited high protective activity against hydrogen peroxide-induced injury in human umbilical vein endothelial cells, with EC50 values as low as 0.4 and 0.8 µM. nih.gov These findings highlight that the influence of a specific halogen is target-dependent.

The position of the halogen substituent is also critical. The structure-activity relationship (SAR) studies of halophenols indicate that the placement of halogen atoms on the phenyl ring affects their inhibitory activity. The presence of multiple halogen atoms does not always lead to enhanced activity. For instance, in some bromophenol series, compounds with a single bromo substituent showed better activity than those with two bromo atoms on the same phenyl ring. nih.gov

The selectivity of a drug molecule for its intended target over other proteins is a crucial aspect of drug design. Halogen substituents can contribute to selectivity by forming specific interactions, such as halogen bonds, that are favored in the binding site of one protein but not another. The distinct electronic and steric profiles created by different halogens can be exploited to fine-tune the selectivity of phenolic compounds for their desired biological target.

The following table summarizes the observed influence of different halogen substituents on the biological activity of phenolic compounds based on published research.

Data Table: Influence of Halogen Substituents on the Biological Activity of Phenolic Compounds

| Halogen Substituent | General Influence on Potency | Example of Observed Activity | Reference |

| Chlorine | Often enhances potency. | Stronger PTK inhibitory activity compared to bromine, fluorine, and iodine. IC50 values of 2.97 µM and 3.96 µM for specific chlorophenols. | nih.gov |

| Bromine | Variable; can enhance or decrease potency depending on the target. | High cytoprotective activity in certain bromophenols (EC50 values of 0.4 and 0.8 µM). Lower PTK inhibitory activity compared to chlorine. | nih.govnih.gov |

| Fluorine | Often leads to lower or no activity in the studied halophenol series. | No observed PTK inhibitory activity in the tested series. | nih.gov |

| Iodine | Often leads to lower or no activity in the studied halophenol series. | No observed PTK inhibitory activity in the tested series. | nih.gov |

Environmental Fate and Degradation Studies of Halogenated Phenols

Biodegradation Pathways and Microbial Interactions

The biodegradation of chlorophenols is a critical process for their removal from contaminated environments. While specific studies on 2-Chloro-5-fluorophenol are limited, the metabolic pathways for other chlorinated phenols have been extensively studied and provide a basis for understanding its likely fate. Microorganisms have evolved diverse enzymatic strategies to break down these compounds, often using them as a source of carbon and energy.

Generally, the microbial degradation of halogenated aromatic compounds proceeds in three main stages: an upper pathway, a middle pathway, and a lower pathway. The initial steps involve enzymatic reactions that modify the substituent groups on the aromatic ring, leading to key intermediates like catechols. These catechols are then subject to ring cleavage, followed by further metabolism into central cellular metabolic cycles.

For monochlorophenols, a common initial step is hydroxylation, where a hydroxyl group is added to the aromatic ring, followed by dehalogenation. For instance, the degradation of 2-chlorophenol (B165306) often proceeds through the formation of 3-chlorocatechol, which is then degraded via either a modified ortho-cleavage or a meta-cleavage pathway. pnas.org

In some cases, reductive dehalogenation is the initial step, where a chlorine atom is removed and replaced by a hydrogen atom. This is particularly common under anaerobic conditions. Another pathway observed for compounds like 2-chloro-5-nitrophenol (B15424) involves the initial reduction of the nitro group, followed by a Bamberger rearrangement and subsequent reductive dehalogenation. pnas.org Given the structural similarity, it is plausible that this compound could undergo an initial enzymatic attack involving either hydroxylation or dehalogenation, leading to a fluorinated catechol derivative, which would then be a substrate for ring-cleavage enzymes. The presence of both chlorine and fluorine atoms may influence the susceptibility of the compound to specific microbial enzymes and the subsequent degradation pathway.

Table 1: Examples of Microbial Degradation Pathways for Chlorinated Phenols

| Compound | Key Intermediate | Metabolic Pathway | Reference |

| 2-Chlorophenol | 3-Chlorocatechol | Modified ortho- or meta-cleavage | pnas.org |

| 2-Chloro-5-nitrophenol | 2-Amino-5-chlorohydroquinone | Reduction, Rearrangement, Dehalogenation | pnas.org |

Photodegradation Mechanisms under Environmental Conditions

Photodegradation is a significant abiotic process that can contribute to the transformation of halogenated phenols in the environment, particularly in sunlit surface waters. This process can occur through two primary mechanisms: direct photolysis and indirect photolysis (photosensitization).

Direct Photolysis: This occurs when a chemical absorbs light energy (UV radiation from sunlight), leading to an excited state that can then undergo chemical reactions such as bond cleavage. The direct photolysis half-life of 2,4-dichlorophenol (B122985) in its protonated form (pH 5) has been reported to be as short as 25 minutes. nih.gov Given that this compound also contains a phenolic chromophore, it is expected to absorb solar radiation and undergo direct photolysis, likely involving the cleavage of the carbon-chlorine bond, which is generally weaker than the carbon-fluorine bond.